molecular formula C12H21NO3 B14730552 2-methyl-5-oxo-N,N-dipropyloxolane-2-carboxamide CAS No. 6946-47-0

2-methyl-5-oxo-N,N-dipropyloxolane-2-carboxamide

Cat. No.: B14730552
CAS No.: 6946-47-0
M. Wt: 227.30 g/mol
InChI Key: ZRNOISALHGBMRA-UHFFFAOYSA-N
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Description

2-methyl-5-oxo-N,N-dipropyloxolane-2-carboxamide is a chemical compound with the molecular formula C11H19NO3 It is known for its unique structure, which includes an oxolane ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-oxo-N,N-dipropyloxolane-2-carboxamide typically involves multi-step reactions. One common method includes the reaction of 2-methyl-5-oxolane-2-carboxylic acid with N,N-dipropylamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-oxo-N,N-dipropyloxolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-5-oxo-N,N-dipropyloxolane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-N,N-dipropyloxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-oxo-N,N-dimethyloxolane-2-carboxamide
  • 2-methyl-5-oxo-N,N-diethyloxolane-2-carboxamide
  • 2-methyl-5-oxo-N,N-dibutyloxolane-2-carboxamide

Uniqueness

2-methyl-5-oxo-N,N-dipropyloxolane-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective .

Properties

CAS No.

6946-47-0

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

2-methyl-5-oxo-N,N-dipropyloxolane-2-carboxamide

InChI

InChI=1S/C12H21NO3/c1-4-8-13(9-5-2)11(15)12(3)7-6-10(14)16-12/h4-9H2,1-3H3

InChI Key

ZRNOISALHGBMRA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1(CCC(=O)O1)C

Origin of Product

United States

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